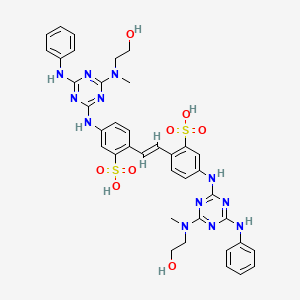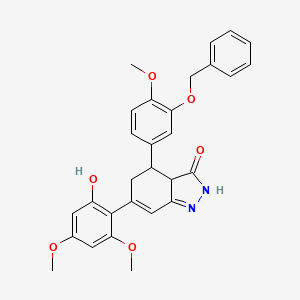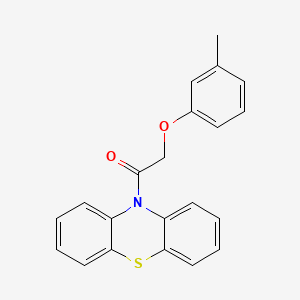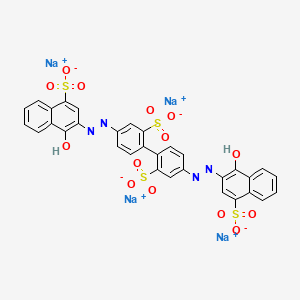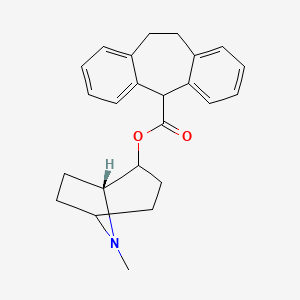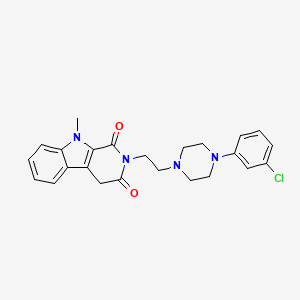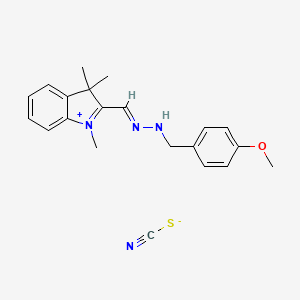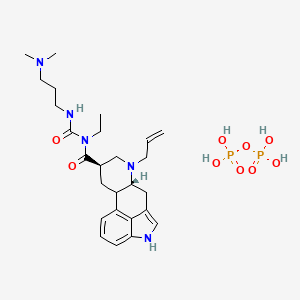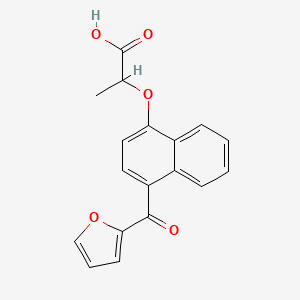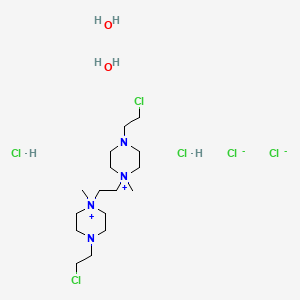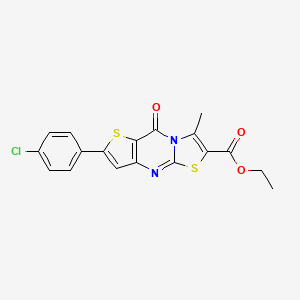
9P7ZX5Bwv8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “9P7ZX5Bwv8” is also known as LY-2076962 FREE BASE. Its systematic name is 6-(4-(((3-methylbutyl)amino)methyl)phenoxy)pyridine-3-carboxamide. This compound has the molecular formula C18H23N3O2 and a molecular weight of 313.3941 g/mol .
Vorbereitungsmethoden
The synthesis of LY-2076962 FREE BASE involves several steps. The primary synthetic route includes the reaction of 4-(((3-methylbutyl)amino)methyl)phenol with 3-chloropyridine-2-carboxamide under specific conditions to form the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, followed by purification steps to isolate the final compound .
Analyse Chemischer Reaktionen
LY-2076962 FREE BASE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyridine moieties.
Wissenschaftliche Forschungsanwendungen
LY-2076962 FREE BASE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular pathways and gene expression.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of LY-2076962 FREE BASE involves its interaction with specific molecular targets, including receptors and enzymes. The compound modulates various signaling pathways, leading to changes in cellular functions. It is known to affect neurotransmitter systems, which may explain its potential therapeutic effects in neurological disorders .
Vergleich Mit ähnlichen Verbindungen
LY-2076962 FREE BASE can be compared with other similar compounds, such as:
- 6-(4-(((3-methylbutyl)amino)methyl)phenoxy)pyridine-2-carboxamide
- 6-(4-(((3-methylbutyl)amino)methyl)phenoxy)pyridine-4-carboxamide
These compounds share structural similarities but differ in the position of the carboxamide group on the pyridine ring. LY-2076962 FREE BASE is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
676494-92-1 |
|---|---|
Molekularformel |
C18H23N3O2 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
6-[4-[(3-methylbutylamino)methyl]phenoxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H23N3O2/c1-13(2)9-10-20-11-14-3-6-16(7-4-14)23-17-8-5-15(12-21-17)18(19)22/h3-8,12-13,20H,9-11H2,1-2H3,(H2,19,22) |
InChI-Schlüssel |
ADXBHKREPBWTDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCNCC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12711206.png)
